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Compound of Interest

Compound Name: 3-Ethoxy-N,N-diethylaniline

Cat. No.: B042518

Introduction: The Need for Rigorous
Characterization

3-Ethoxy-N,N-diethylaniline (CAS No. 1864-92-2) is a tertiary aniline derivative whose
electron-donating ethoxy and diethylamino groups make it a valuable precursor in organic
synthesis.[1] The electronic properties it imparts are fundamental to the chromophore
development in dyes and the performance of novel photoresponsive materials.[1] However, the
presence of impurities—such as unreacted starting materials (e.g., 3-ethoxyaniline), partially
alkylated byproducts (e.g., 3-ethoxy-N-ethylaniline), or isomers—can drastically alter the
performance and safety profile of the final product.

Therefore, a multi-technique analytical approach is not merely a quality control measure but a
foundational requirement for reproducible scientific outcomes. This guide establishes a
framework for the definitive characterization of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Ethoxy-N,N-diethylaniline
provides a baseline for analytical method development.
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Property Value Source
CAS Number 1864-92-2 [1]
Molecular Formula C12H19NO [21[31[4]
Molecular Weight 193.29 g/mol [31[5]
Boiling Point ~269.5 - 290 °C at 760 mmHg [2]
Density ~0.961 g/cm?3 [2]
Refractive Index ~1.52 [2]
Appearance Liquid N/A

Workflow for Comprehensive Characterization

A logical workflow ensures that all critical quality attributes of the compound are assessed. The
process begins with unambiguous identity confirmation, proceeds to quantitative purity
assessment, and concludes with further physicochemical analysis.
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Caption: Workflow for the analytical characterization of 3-Ethoxy-N,N-diethylaniline.
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Identity Confirmation: Spectroscopic Analysis

Identity confirmation relies on techniques that probe the molecule's unique structure. The
combination of NMR, IR, and MS provides an unassailable confirmation of the compound's
identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of
an organic molecule.[1] Both *H and 3C NMR should be performed.

» Expertise & Rationale: For 3-Ethoxy-N,N-diethylaniline, *H NMR is crucial for confirming
the presence and connectivity of the two distinct ethyl groups (one attached to oxygen, one
to nitrogen) and the substitution pattern on the aromatic ring. The chemical shifts are
influenced by the electron-donating nature of the nitrogen and oxygen atoms.[1]

Expected *H and 13C NMR Chemical Shifts:
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Assignment 'H NMR (ppm) 3C NMR (ppm) Rationale

Methyl protons split by
-N(CH2CH?3)2 ~1.1 (t, 6H) ~12.5 _
adjacent methylene.

Methylene protons
-N(CH2CH3)2 ~3.3(q, 4H) ~44.5 adjacent to nitrogen
are deshielded.

Methyl protons of the

-OCH2CHs ~1.4 (t, 3H) ~15.0
ethoxy group.
Methylene protons
adjacent to oxygen
-OCH2CHs ~4.0 (q, 2H) ~63.5

are strongly
deshielded.

Complex splitting due
Aromatic C-H ~6.5- 7.5 (m, 4H) ~100 - 150 to meta-substitution
pattern.[1]

Quaternary carbon
Aromatic C-N N/A ~148 attached to the

diethylamino group.

Quaternary carbon
Aromatic C-O N/A ~159 attached to the ethoxy

group.

Note: Predicted values are based on standard chemical shift ranges for similar functional
groups. Actual values may vary based on solvent and instrument.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by detecting their
characteristic vibrational frequencies.

o Expertise & Rationale: The IR spectrum provides rapid confirmation of key structural
components. The C-O ether stretch and the aromatic ring vibrations are key diagnostic
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peaks to look for, while the C-H stretches confirm the aliphatic and aromatic nature of the

compound.

Expected IR Absorption Bands:

Wavenumber (cm~?) Vibration Functional Group

3100 - 3000 C-H Stretch Aromatic Ring

2970 - 2850 C-H Stretch Aliphatic (Ethyl Groups)[1]
1600 - 1450 C=C Stretch Aromatic Ring

1260 - 1200 C-N Stretch Aryl Amine

1250 - 1000 C-O Stretch Aryl Ether

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive proof of its elemental

composition.

» Expertise & Rationale: Electrospray ionization (ESI) is a suitable soft ionization technique

that will primarily yield the protonated molecular ion [M+H]*. High-resolution mass

spectrometry (HRMS) should be used to confirm the elemental formula to within 5 ppm

accuracy.

Expected Mass-to-Charge Ratios (m/z):

Adduct Calculated m/z
[M+H]* 194.1539
M+Nal* 216.1359

[

[M]* 193.1461

Data derived from predicted values.[4]

Purity Assessment: Chromatographic Methods
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Chromatography is the gold standard for separating the main compound from any impurities. A

primary HPLC method should be developed and validated, with GC serving as an orthogonal

method for confirmation.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase HPLC method using a C18 stationary phase is
ideal for a molecule of moderate polarity like 3-Ethoxy-N,N-diethylaniline. The aromatic
ring provides a strong chromophore for UV detection, making this a sensitive and robust
method. A gradient elution is chosen to ensure that both more polar (e.g., 3-ethoxyaniline)
and less polar impurities are effectively separated and eluted. The choice of a buffered
mobile phase (e.g., with formic acid) ensures peak shape and reproducibility by keeping the
tertiary amine protonated.

Principle of HPLC Separation

Sample Injection

Mixture of:
- 3-Ethoxy-N,N-diethylaniline (Analyte)
- Impurity A (More Polar)
- Impurity B (Less Polar)

Mobile Phase (Polar) Flow

Reversed-Phase C18 Column (Nonpolar Stationary Phase)

Impurity A Analyte
(Elutes First) (Intermediate Retention)

Impurity B
(Elutes Last)

UV Detector
(Signal Acquisition)
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Caption: Chromatographic separation based on polarity.
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Protocol: HPLC-UV Purity Determination

1. Instrumentation and Materials:

o HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
e C18 column (e.g., 4.6 x 150 mm, 5 pum particle size).

» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Sample Diluent: 50:50 Acetonitrile:Water.

o 3-Ethoxy-N,N-diethylaniline reference standard and sample.

2. Chromatographic Conditions:
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Parameter Setting Rationale
Ensures reproducible retention
Column Temperature 30°C )
times.
] Standard flow for a 4.6 mm ID
Flow Rate 1.0 mL/min
column.
o Small volume to prevent peak
Injection Volume 5puL
overload.
) Strong absorbance for the
Detection Wavelength 254 nm -
aniline chromophore.
Gradient Program Time (min) %B
0.0 30
15.0 95
18.0 95
18.1 30
25.0 30

. System Suitability Test (SST):

Purpose: To verify that the chromatographic system is performing adequately before sample

analysis.

Procedure: Prepare a solution of the reference standard at ~0.5 mg/mL. Make five replicate

injections.

Acceptance Criteria:

o Tailing Factor (T): 0.8 <T<1.5.

o Theoretical Plates (N): > 2000.

o Relative Standard Deviation (%RSD) of Peak Area: < 2.0%.
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4. Sample Preparation:

e Accurately weigh ~10 mg of the 3-Ethoxy-N,N-diethylaniline sample into a 20 mL
volumetric flask.

e Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5
mg/mL.

« Filter through a 0.45 pm syringe filter before injection.
5. Analysis and Calculation:
* Inject the sample solution.
 Integrate all peaks with an area greater than 0.05% of the main peak area.
o Calculate purity using the area percent method:
o % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
6. Potential Impurities to Monitor:
» 3-ethoxyaniline: Starting material, will be significantly more polar and elute early.

o 3-ethoxy-N-ethylaniline: Mono-alkylated byproduct, will be slightly more polar than the main
compound.

e Isomers (e.g., 2- or 4-ethoxy-N,N-diethylaniline): May have similar retention times and
require good column efficiency to resolve.

References
e 3-ETHOXY-N,N-DIETHYLANILINE | 1864-92-2.MOLBASE Encyclopedia.[Link]

o 3-Ethoxy-N, N-diethylaniline, min 95%, 1 gram.CP Lab Safety.[Link]
o 3-ethoxy-n,n-diethylaniline (C12H19NO).PubChemLite.[Link]
e HPLC study of anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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